Benzothiazol-2-yl-o-tolyl-amine
Overview
Description
Benzothiazol-2-yl-o-tolyl-amine is a chemical compound with the molecular formula C14H12N2S . It is used in proteomics research . Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized by the EDC coupling reactions of substituted-benzothiazol-2-amine with 4-oxo-4-phenylbutanoic acid/2-benzoyl benzoic acid .Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring connected to a tolyl group . The molecule in the monoclinic polymorph features a central pyrazolyl ring with an N-bound p-tolyl group and a C-bound 1,3-benzodioxolyl fused-ring system on either side of the C atom .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, BT-sulfonamides can be synthesized from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach .Physical and Chemical Properties Analysis
This compound has a molecular weight of 240.322 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Pharmacological Potential
Research indicates that derivatives of Benzothiazol-2-yl-o-tolyl-amine have shown promising pharmacological activities, including anti-inflammatory and anti-bacterial properties. These activities stem from the synthesis of novel benzothiazole derivatives through reactions involving chloroacetyl chloride and various benzothiazolyl-2-amines, highlighting the compound's versatility in drug development (Chidrawar, 2016); (Hunasnalkar, Gazi, Patil, & Surwase, 2010).
Synthesis Methodologies
This compound serves as a foundational compound for synthesizing a range of biologically active molecules. Efficient synthesis processes have been developed for creating compounds with anti-tumor properties, illustrating the chemical's significant role in medicinal chemistry. Novel amino acid prodrugs of antitumor 2-(4-amino-3-methylphenyl)benzothiazoles highlight innovative approaches to overcoming drug formulation challenges due to lipophilicity (Bradshaw et al., 2002).
Material Science Applications
Beyond pharmacological applications, this compound derivatives have been investigated for their potential in material science, including corrosion inhibition and dye synthesis. Research demonstrates the compound's utility in developing corrosion inhibitors for metals, indicating its broader implications in industrial applications (Nayak & Bhat, 2023). Additionally, fluorescent azo disperse dyes synthesized from Benzothiazol-2-yl derivatives exhibit superior fastness properties on polyester, suggesting its relevance in the textile industry (Satam, Raut, & Sekar, 2013).
Mechanism of Action
Target of Action
Benzothiazol-2-yl-o-tolyl-amine is a benzothiazole derivative, which has been found to have significant anti-tubercular activity . The primary target of this compound is the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with its target, the DprE1 enzyme, inhibiting its function . This inhibition disrupts the normal functioning of the Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The action of this compound affects the biochemical pathway involving the DprE1 enzyme . This enzyme is involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . By inhibiting DprE1, this compound disrupts the formation of the cell wall, leading to the death of the bacteria .
Pharmacokinetics
The molecular weight of this compound is 24032 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
The result of the action of this compound is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, this compound disrupts the formation of the bacterial cell wall, leading to the death of the bacteria .
Future Directions
Benzothiazoles have been identified as a privileged scaffold in the field of synthetic and medicinal chemistry due to their highly pharmaceutical and biological activity . Future research may focus on developing new synthetic approaches and patterns of reactivity for benzothiazole derivatives . Additionally, the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials is a promising area of research .
Biochemical Analysis
Biochemical Properties
Benzothiazol-2-yl-o-tolyl-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism can lead to changes in energy production and utilization, influencing overall cell health and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolic flux. Additionally, it can interact with transcription factors, influencing gene expression and subsequent cellular responses. These molecular interactions are critical for understanding the compound’s mode of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, maintaining its activity over extended periods. Under different conditions, the compound may degrade, leading to a loss of activity. Long-term studies have also indicated that prolonged exposure to this compound can result in cumulative effects on cellular function, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Studies have identified specific dosage thresholds beyond which the compound’s effects become detrimental, emphasizing the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of specific metabolites, thereby affecting overall metabolic homeostasis. For example, this compound has been shown to inhibit key enzymes in glycolysis and the citric acid cycle, leading to changes in energy production and utilization. Understanding these metabolic interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported across cell membranes by specific transporters, influencing its intracellular concentration and activity. Additionally, binding proteins can sequester the compound in specific cellular regions, affecting its overall distribution and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, this compound may be targeted to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its specific cellular functions and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-methylphenyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-10-6-2-3-7-11(10)15-14-16-12-8-4-5-9-13(12)17-14/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIPRXVZIKLZHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368241 | |
Record name | Benzothiazol-2-yl-o-tolyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25717-12-8 | |
Record name | Benzothiazol-2-yl-o-tolyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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